molecular formula C9H15N B13799008 Cyclooctane, isocyano- CAS No. 499207-71-5

Cyclooctane, isocyano-

Cat. No.: B13799008
CAS No.: 499207-71-5
M. Wt: 137.22 g/mol
InChI Key: DVMHIFDFXZJEMD-UHFFFAOYSA-N
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Description

Cyclooctane, isocyano- is a fascinating compound belonging to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure Cyclooctane, isocyano- is characterized by an eight-membered carbon ring with an isocyano group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooctane, isocyano- can be synthesized through several methods. One common approach involves the dimerization of butadiene, catalyzed by nickel (0) complexes such as nickel bis(cyclooctadiene). This process yields 1,5-cyclooctadiene, which can be further hydrogenated to produce cyclooctane . The isocyano group can then be introduced through reactions involving isocyanides.

Industrial Production Methods

In industrial settings, the production of cyclooctane, isocyano- often involves high-pressure and high-temperature conditions to ensure efficient synthesis. Catalysts play a crucial role in promoting the reactions and achieving high yields. The Wurtz reaction, which involves treating 1,8-dibromooctane with sodium in ether, is another method used in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

Cyclooctane, isocyano- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form cyclooctanone and other oxidation products.

    Reduction: Reduction reactions can convert cyclooctane, isocyano- to its corresponding amine derivatives.

    Substitution: The isocyano group can participate in substitution reactions, leading to the formation of various substituted cyclooctane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogens (chlorine, bromine) and other electrophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions include cyclooctanone, cyclooctylamine, and various substituted cyclooctane derivatives .

Scientific Research Applications

Cyclooctane, isocyano- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclooctane, isocyano- involves its interaction with molecular targets and pathways. The isocyano group can coordinate with metal atoms, forming stable complexes. This property is exploited in various catalytic processes and coordination chemistry . Additionally, the compound can inhibit bacterial pathogens by covalently targeting essential metabolic enzymes, such as FabF and GlmS, involved in fatty acid biosynthesis and the hexosamine pathway .

Comparison with Similar Compounds

Cyclooctane, isocyano- can be compared with other cycloalkanes and isocyanides:

Cyclooctane, isocyano- is unique due to its eight-membered ring structure and the presence of the isocyano group, which imparts distinct chemical reactivity and coordination properties.

Conclusion

Cyclooctane, isocyano- is a compound of significant interest in various scientific fields due to its unique structural properties and versatile applications

Properties

CAS No.

499207-71-5

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

isocyanocyclooctane

InChI

InChI=1S/C9H15N/c1-10-9-7-5-3-2-4-6-8-9/h9H,2-8H2

InChI Key

DVMHIFDFXZJEMD-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1CCCCCCC1

Origin of Product

United States

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